

# YCT529: A Reproducible Breakthrough in Non-Hormonal Male Contraception

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YCT529    |           |
| Cat. No.:            | B12399568 | Get Quote |

A comprehensive analysis of preclinical data solidifies the promise of **YCT529** as a leading non-hormonal male contraceptive candidate, demonstrating high efficacy and reversibility in animal models. This guide provides a comparative overview of **YCT529** and an earlier generation compound, BMS-189453, supported by detailed experimental data and protocols for researchers and drug development professionals.

**YCT529**, a selective retinoic acid receptor alpha (RAR-α) antagonist, has emerged as a frontrunner in the quest for a safe, effective, and reversible male oral contraceptive.[1][2] Preclinical findings, notably published in Communications Medicine, have consistently demonstrated its potential, showing a 99% efficacy in preventing pregnancy in mice.[2][3] Developed by YourChoice Therapeutics, **YCT529** represents a significant advancement over earlier, less selective RAR modulators, offering a targeted, non-hormonal approach to male contraception.[4][5]

This guide delves into the reproducible preclinical data on **YCT529**'s effectiveness, comparing it with the pan-RAR antagonist BMS-189453 to highlight the evolution and specificity of this therapeutic strategy.

# **Comparative Efficacy and Selectivity**

The contraceptive effect of **YCT529** stems from its selective inhibition of RAR- $\alpha$ , a nuclear receptor crucial for spermatogenesis.[4][6] This targeted action disrupts the production of sperm without interfering with hormonal balance, a key advantage over hormonal contraceptive approaches.[4] The predecessor, BMS-189453, while also effective in inducing reversible



infertility in mice, acts as a pan-RAR antagonist, meaning it affects multiple RAR subtypes, which could lead to a broader range of biological effects.[5][6][7]

| Compound   | Target                        | IC50 (RARα)                | Efficacy (Mice)                | Reversibility<br>(Mice)                         |
|------------|-------------------------------|----------------------------|--------------------------------|-------------------------------------------------|
| YCT529     | Selective RAR-α<br>Antagonist | 6.8 nM[6]                  | 99% pregnancy prevention[2][3] | Full fertility restoration within 6 weeks[3][5] |
| BMS-189453 | Pan-RAR<br>Antagonist         | Not specified as selective | Complete sterility achieved[7] | Reversible[7]                                   |

## **Signaling Pathway and Mechanism of Action**

**YCT529**'s mechanism of action is centered on the vitamin A signaling pathway, which is essential for male reproduction. Retinoic acid, a metabolite of vitamin A, binds to retinoic acid receptors (RARs), which then regulate gene expression necessary for sperm development. By selectively blocking the RAR-α subtype, **YCT529** effectively halts spermatogenesis.



Click to download full resolution via product page

Mechanism of YCT529 in inhibiting spermatogenesis.

# **Preclinical Efficacy in Animal Models**





## **Mouse Studies**

In preclinical trials, oral administration of **YCT529** to male mice resulted in a 99% prevention of pregnancy in their female partners.[2][3] The contraceptive effect was observed after four weeks of dosing and was fully reversible, with male mice regaining their fertility within six weeks of discontinuing the treatment.[3][5]

In comparison, studies with BMS-189453 also demonstrated complete and reversible infertility in mice.[7] Various dosing regimens were explored, with one study showing that a daily oral dose of 2.5 mg/kg for four weeks resulted in complete sterility.[7]

#### **Non-Human Primate Studies**

The efficacy of **YCT529** was also evaluated in non-human primates. Oral administration of **YCT529** led to a significant reduction in sperm count within two weeks.[3][6] Importantly, this effect was also reversible, with sperm counts returning to normal within 10 to 15 weeks after cessation of treatment.[3][6] No adverse side effects were observed in these studies.[3]





Click to download full resolution via product page



Preclinical experimental workflow for YCT529.

# Experimental Protocols RAR-α Binding and Transactivation Assays

Objective: To determine the in vitro potency and selectivity of the compound for the retinoic acid receptor alpha.

#### Methodology:

- Cell Culture: Human embryonic kidney (HEK) 293T cells are cultured and transiently transfected with expression vectors for the RARα ligand-binding domain fused to the GAL4 DNA-binding domain and a luciferase reporter gene under the control of a GAL4 upstream activating sequence.
- Compound Incubation: Cells are treated with varying concentrations of the test compound (e.g., **YCT529** or BMS-189453) in the presence of a known RAR agonist (e.g., all-trans retinoic acid).
- Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
- Data Analysis: The ability of the test compound to inhibit the agonist-induced luciferase
  activity is determined, and the IC50 value (the concentration of the compound that inhibits
  50% of the maximal response) is calculated. Selectivity is assessed by performing similar
  assays with cells expressing RARβ and RARγ.

## **Mouse Mating Trials**

Objective: To evaluate the in vivo contraceptive efficacy and reversibility of the test compound.

#### Methodology:

- Animal Model: Sexually mature male mice (e.g., CD-1 strain) are used.
- Dosing: Male mice are administered the test compound orally at a specified dose and frequency for a defined period (e.g., 4 weeks). A control group receives a vehicle.



- Mating: Following the dosing period, each male mouse is cohabited with one or two sexually mature female mice.
- Efficacy Assessment: Female mice are monitored for pregnancy and litter size. The
  pregnancy prevention rate is calculated for the treatment group compared to the control
  group.
- Reversibility Assessment: After the efficacy assessment, the administration of the test compound to male mice is discontinued. Following a recovery period (e.g., 6 weeks), the male mice are again cohabited with new female mice, and fertility is reassessed.

## **Non-Human Primate Spermatogenesis Assessment**

Objective: To assess the effect of the test compound on sperm production in a primate model.

#### Methodology:

- Animal Model: Adult male non-human primates (e.g., cynomolgus or rhesus macaques) are used.
- Dosing: The test compound is administered orally at specified doses.
- Semen Collection: Semen samples are collected at baseline and at regular intervals during and after the treatment period using methods such as electroejaculation.
- Sperm Analysis: Semen samples are analyzed for sperm concentration, motility, and morphology.
- Reversibility Assessment: Dosing is discontinued, and semen analysis continues until sperm parameters return to baseline levels.

## Conclusion

The preclinical data on **YCT529** provide a strong and reproducible foundation for its continued development as a first-in-class non-hormonal male contraceptive. Its high efficacy, selectivity for RAR- $\alpha$ , and demonstrated reversibility in multiple animal models, including non-human primates, position it as a highly promising candidate to address the unmet need for new male contraceptive options. The comparison with the earlier pan-RAR antagonist, BMS-189453,



clearly illustrates the scientific progress in achieving target specificity, which is crucial for minimizing potential side effects and enhancing the safety profile of this novel contraceptive approach. Further clinical investigations are warranted to translate these encouraging preclinical findings into a viable contraceptive option for men.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. YourChoice Therapeutics Announces Nature Publication BioSpace [biospace.com]
- 2. scitechdaily.com [scitechdaily.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YCT529: A Reproducible Breakthrough in Non-Hormonal Male Contraception]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399568#reproducibility-of-preclinical-findings-on-yct529-s-effectiveness]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com